molecular formula C3H7Cl B107684 2-Chloropropane CAS No. 75-29-6

2-Chloropropane

Cat. No. B107684
CAS RN: 75-29-6
M. Wt: 78.54 g/mol
InChI Key: ULYZAYCEDJDHCC-UHFFFAOYSA-N
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Description

2-Chloropropane is a halogenated hydrocarbon that has been the subject of various studies due to its interesting chemical properties and potential applications in organic synthesis. The research on this compound spans from its synthesis and molecular structure analysis to its chemical reactions and physical and chemical properties.

Synthesis Analysis

The synthesis of this compound derivatives has been explored in several studies. For instance, alkyl 2-chloro-2-cyclopropylideneacetates have been identified as versatile building blocks for organic synthesis, combining the chemistry of methylenecyclopropanes and electron-acceptor-activated alkenes . Additionally, the synthesis of 1,1,2-trichloro-2-[2-chloro-2-(organylsulfanyl)ethenyl]cyclopropanes has been achieved through the reaction of (2-chloroprop-1-en-3-yl)sulfides with dichlorocarbene, followed by a series of rearrangements and cyclopropanation .

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been characterized using various techniques. For example, the polymorphism of 2,2-dichloropropane has been studied using thermal and X-ray powder diffraction experiments, revealing the existence of multiple phases with different structural characteristics . The molecular structure of 1-chloro-2-nitrosopropene, a related compound, has been determined by microwave spectroscopy, providing insights into the barrier to internal rotation of the methyl group and the molecular geometry .

Chemical Reactions Analysis

This compound undergoes a variety of chemical reactions. The halide-promoted fragmentation of 1-chloro-1-fluoro-2-(a-silylakyl))cyclopropanes has been studied, offering a new method to produce fluorodienes . Moreover, the reactivity of 1,1-dichloro-2-(chloromethyl)cyclopropane in basic medium has been investigated, showing the formation of different products depending on the reaction conditions and the structure of the heteronucleophile .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed in various contexts. The catalytic dehydrochlorination of this compound in oxidizing conditions has been examined, with findings indicating that reactions such as oxychlorination, cracking, oligomerization, and aromatization can occur alongside dehydrochlorination to propene and HCl . The photolysis of selectively deuterated this compound has also been investigated to understand site-specific bond cleavage in the intermediate photofragment(s) .

Scientific Research Applications

Photolysis Studies

2-Chloropropane has been utilized in studies focusing on photolysis, a process involving light-induced chemical reactions. Mathews, Wang, and Koplitz (1994) investigated the site-specific C-H bond cleavage in this compound using a two-color photolysis approach. Their research suggested a preference for carbon-hydrogen bond cleavage at the 2-position in the isopropyl radical, which is not the lowest energy pathway (Mathews, Wang, & Koplitz, 1994).

Microwave Spectroscopy

Meyer, Grabow, Dreizler, and Rudolph (1992) explored the molecular properties of this compound using microwave Fourier transform spectroscopy. They provided detailed insights into the structure, methyl internal rotation, and dipole moment of this compound (Meyer, Grabow, Dreizler, & Rudolph, 1992).

Catalytic Dehydrochlorination

Pistarino, Finocchio, Romezzano, Brichese, Felice, Busca, and Baldi (2000) conducted a study on the catalytic dehydrochlorination of this compound in oxidizing conditions. Their research showed a predominant dehydrochlorination to propene and HCl, along with insights into the reaction kinetics and molecular adsorption (Pistarino et al., 2000).

Chemical Kinetic Studies

Burgess and Manion (2012) carried out computations in conjunction with experimental studies on the thermal decomposition of this compound. Their work provided a set of reliable rate constants for comparative rate studies in chemical kinetics (Burgess & Manion, 2012).

Neutron Diffraction Studies

Zetterström, Dahlborg, and Wannberg (1994) investigated the structure of liquid this compound using neutron diffraction. This study contributed to understanding the molecular structure and temperature-related changes in liquid states (Zetterström, Dahlborg, & Wannberg, 1994).

Volumetric Properties Analysis

Guerrero, Ballesteros, García-Mardones, Lafuente, and Gascón (2012) measured and analyzed the volumetric properties of short-chain chloroalkanes, including this compound. Their research provided insights into the effects of molecular structure on the volumetric properties of these compounds (Guerrero et al., 2012).

Safety and Hazards

2-Chloropropane is highly flammable and can cause harm if swallowed, in contact with skin, or if inhaled . It is recommended to keep away from heat, sparks, open flames, and other ignition sources. In case of contact with skin or eyes, rinse immediately with plenty of water .

Future Directions

While specific future directions for 2-Chloropropane were not found in the search results, it’s worth noting that the restriction of chloropropanols, which include this compound, is becoming more stringent in countries such as Germany, Brazil, and China . This suggests that there may be increased regulatory scrutiny and potential new applications or restrictions for this compound in the future.

Relevant Papers

A paper titled “Provisional Peer Reviewed Toxicity Values for this compound” provides information on the toxicity of this compound . Another paper titled “Risk of Chloropropanols in Food Contact Paper Products” discusses the risk of chloropropanols, including this compound, in food contact paper products .

properties

IUPAC Name

2-chloropropane
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InChI

InChI=1S/C3H7Cl/c1-3(2)4/h3H,1-2H3
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InChI Key

ULYZAYCEDJDHCC-UHFFFAOYSA-N
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Canonical SMILES

CC(C)Cl
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Molecular Formula

C3H7Cl
Record name 2-CHLOROPROPANE
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DSSTOX Substance ID

DTXSID6047739
Record name 2-Chloropropane
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Molecular Weight

78.54 g/mol
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Physical Description

2-chloropropane appears as a colorless liquid with a chloroform-like odor. Vapors heavier than air. Less dense than water. May irritate skin and eyes, and be narcotic in high concentrations. A fire and explosion risk. Used to make other chemicals., Colorless liquid with a chloroform, slightly sweet odor; [AIHA] Colorless liquid; bp = 34-36 deg C; [MSDSonline]
Record name 2-CHLOROPROPANE
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Record name 2-Chloropropane
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Boiling Point

96.33 °F at 760 mmHg (NTP, 1992), 35.7 °C
Record name 2-CHLOROPROPANE
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Flash Point

-26 °F (NTP, 1992), -32 °C, -26 °F (-32 °C) (CLOSED CUP)
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Solubility

Miscible with alcohol, ether, SOL IN BENZENE, SOL IN METHANOL, In water = 3,050 mg/l at 25 °C
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Density

0.8617 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.8617 @ 20 °C, % IN SATURATED AIR: 68.7 @ 25 °C; DENSITY OF SATURATED AIR: 2.18 (AIR= 1)
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Vapor Density

2.7 (AIR= 1)
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Vapor Pressure

515.0 [mmHg], 515.3 mm Hg at 25 °C
Record name 2-Chloropropane
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Color/Form

COLORLESS LIQUID

CAS RN

75-29-6
Record name 2-CHLOROPROPANE
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Record name Propane, 2-chloro-
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Record name 2-chloropropane
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Melting Point

-178.9 °F (NTP, 1992), -117.2 °C
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Synthesis routes and methods I

Procedure details

2-(1-sopropylpiperid-4-ylmethyl)-6-chloro-1,2-benzisothiazolin-3-one is obtained analogously to Example 33 by reacting 3-chloro-6-chlorocarbonylphenylsulfenyl chloride and 1-isopropyl-4-aminomethylpiperidine [boiling point 15 :95°-97° C.; obtained from 4-acetylaminomethylpiperidine and isopropyl chloride analogously to Singh et al., J. Med. Chem. 12, 949 (1969) and Werbel et al., supra]. After recrystallization in acetone, yellow crystals of melting point 134°-135° C. are obtained; yield: 37% of theory.
Name
3-chloro-6-chlorocarbonylphenylsulfenyl chloride
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Synthesis routes and methods II

Procedure details

Following the procedure described above, hydroquinone di-isopropyl ether (5 mmol) was stirred with benzoyl chloride (10 mmol) for 3 hours (RT) to give hydroquinone dibenzoate in a yield of above 80% together with isopropyl chloride and 4-isopropoxyphenyl acetate in about 10%.
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a stirred mixture of hydroquinone (1 mol, 110 g), KOH (1.1 mol, 61 g) in 500 ml of methanol, isopropylbromide (1 mol, 123 g) was added in 2 hours (RT, under N2). The reaction mixture was then stirred at 50° C. for 72 hours. The reaction mixture was cooled to RT and 33% HCl was added (to pH=6). Then CH2Cl2 (500 ml) was added and the mixture extracted with water (7×500 ml) to remove hydroquinone. The organic layer was then extracted with KOH (60 g in 100 ml water). The aqueous layer was extracted twice with CH2Cl2 (200 ml). The solvent of the combined organic layers was evaporated and the residue distilled to give 31g of hydroquinone di-isopropyl ether (boiling point (bp) 78° C./0.026 kPa), in 16%. The aqueous layer was acidified to pH=5 with 33% HCl and extracted with CH2Cl2 (2×200 ml). The combined organic layers were dried over MgSO4 and the solvent evaporated. Distillation of the residue gave 60-85 g (40-55%) of hydroquinone mono-isopropyl ether (bp 90°-100° C./0.026 kPa). 1NMR (CDCl3, ppm(jHz)) : mono-ether: 1.306.0 (6H); 4.396.0 (1H); 5.4(OH); 6.70-6.83AA'BB' (4H); and the di-ether: 1.306.0 (12H); 4.416.0 (2H); 6.81(4H). Hydroquinone di-isopropyl ether (5 mmol) was stirred with acetyl chloride (10 mmol) and 0.1 mmols of SnCl4 for 3 hours (RT) to give hydroquinone diacetate in a yield of more than 95% together with isopropyl chloride.
[Compound]
Name
mono-ether
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0 (± 1) mol
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( 6H )
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( 1H )
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( 4H )
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[Compound]
Name
di-ether
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0 (± 1) mol
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reactant
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[Compound]
Name
( 12H )
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0 (± 1) mol
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[Compound]
Name
( 2H )
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Quantity
5 mmol
Type
reactant
Reaction Step Eight
Quantity
10 mmol
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0.1 mmol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloropropane
Reactant of Route 2
2-Chloropropane
Reactant of Route 3
2-Chloropropane
Reactant of Route 4
2-Chloropropane
Reactant of Route 5
2-Chloropropane
Reactant of Route 6
2-Chloropropane

Q & A

Q1: What is the molecular formula and weight of 2-chloropropane?

A1: this compound has a molecular formula of C3H7Cl and a molecular weight of 78.54 g/mol. []

Q2: Are there any spectroscopic studies characterizing this compound?

A2: Yes, research has explored the vibrational spectrum of this compound, including analysis of torsional transitions and determination of the barrier to internal rotation using infrared and Raman spectroscopy. [] Additionally, the structure of deuterated liquid this compound has been investigated using neutron diffraction. []

Q3: Has the stability of bis(2-chloroethyl)sulfide (sulfur mustard) been studied in materials containing this compound?

A3: Research has shown that this compound is an effective solvent for extracting bis(2-chloroethyl)sulfide from various matrices, including brick, concrete, ceramic tile, and polymers. []

Q4: Can this compound be used to synthesize cumene?

A4: Yes, this compound can be reacted with benzene in the presence of a chloroaluminate ionic liquid catalyst to produce cumene. [] Optimization studies have explored factors such as reaction temperature, catalyst loading, and reactant ratios to enhance cumene yield. []

Q5: What is the role of this compound in the synthesis of 2-isopropyl-2-adamantyl acrylate?

A5: this compound is used to create an isopropyl-substituted active intermediate from 2-adamantanone under metallic catalysis. This intermediate subsequently reacts with acrylic anhydride to yield 2-isopropyl-2-adamantyl acrylate. []

Q6: How does this compound behave in the presence of a fluoro-magnesia catalyst?

A6: In the presence of an alkali metal-doped fluoro-magnesia catalyst, this compound can undergo dehydrochlorination to produce 2,3,3,3-tetrafluoropropene. [] This reaction highlights the potential of this compound as a feedstock for producing fluorinated olefins.

Q7: Can this compound be converted to propylene?

A7: Yes, this compound can be catalytically converted to propylene in the presence of hydrogen using a catalyst comprising a Group VIII metal (e.g., platinum) and a Group IB metal (e.g., copper). []

Q8: How does this compound react in the presence of chromia aerogel catalysts?

A8: Chromia aerogel catalysts facilitate the complete combustion of this compound, primarily producing carbon dioxide, water, and hydrogen chloride at mild temperatures (around 550 K). [] This contrasts with traditional volatile organic compound combustion catalysts that typically yield dehydrochlorination products at these temperatures.

Q9: Have there been any computational studies on the dissociation of this compound?

A10: Yes, high-level ab initio calculations, specifically at the CCSD(T)/CBS level of theory with high-level corrections, have been performed to determine the 0 K dissociation limit (E0) for the formation of C3H7+ from this compound. []

Q10: How do structural modifications to this compound analogs impact their insecticidal activity?

A11: Research on DDT analogs revealed that replacing aliphatic chlorine atoms in this compound with methyl groups resulted in compounds with lower toxicity but retained insecticidal activity. Additionally, structure-activity studies emphasized the importance of steric factors in the toxicity of DDT-type molecules. []

Q11: What analytical methods are used to detect and quantify this compound in pharmaceuticals?

A12: Headspace gas chromatography coupled with flame ionization detection (HS-GC-FID) is a reliable and specific method for detecting and quantifying trace levels of this compound, a potential genotoxic impurity, in pharmaceuticals like tramadol hydrochloride. [] The method demonstrates good accuracy, precision, and robustness, making it suitable for quality control. [] Another highly sensitive and selective method employs gas chromatography-tandem mass spectrometry (GC-MS/MS) to determine this compound and other potential genotoxic impurities in abiraterone acetate. []

Q12: Are there methods for analyzing this compound in complex matrices like food products?

A13: Yes, gas chromatography-mass spectrometry (GC-MS) combined with a multi-isotopic internal standard technique allows for the accurate determination of four different chloropropanols, including this compound-1,3-diol, in food items like soy sauce and instant noodle seasoning. [] This method exhibits excellent linearity and recovery rates, highlighting its effectiveness in quantifying these compounds in various food matrices. [] Another study employed both GC-MS with electron ionization (EI) and negative chemical ionization (NCI) modes for simultaneous analysis of this compound-1,3-diol and other chloropropanols in soy sauce and flavorings. [] They investigated heptafluorobutyric anhydride modified with triethylamine as a derivatization reagent. []

Q13: Have any studies focused on the determination of fatty acid esters of this compound-1,3-diol in vegetable oils?

A14: A gas chromatography-mass spectrometry method has been developed for determining fatty acid esters of this compound-1,3-diol (2-MCPD esters) and 3-chloropropane-1,2-diol (3-MCPD esters) in vegetable oils. [] This method focuses on optimizing hydrolysis, derivatization, and extraction steps to enhance sensitivity and accuracy. [] Another study developed a GC-MS method for analyzing 2-MCPDEs, 3-MCPDEs, 1,3-dichloro-2-propanol fatty acid esters (1,3-DCPEs), and 2,3-dichloro-1-propanol fatty acid esters (2,3-DCPEs) in refined corn oil using solid-phase extraction and selected ion monitoring. []

Q14: Are there alternative blowing agents to this compound in phenol foam production?

A17: While this compound is used as a blowing agent in producing phenol foam with superior adiabatic properties, [] exploring alternative blowing agents with lower environmental impacts and comparable performance characteristics is crucial for sustainable manufacturing practices.

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